molecular formula C8H8N2O3 B1311004 6-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 28226-22-4

6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1311004
CAS No.: 28226-22-4
M. Wt: 180.16 g/mol
InChI Key: GZAJZBARYACGSO-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

Under vigorous stifling at room temperature, acetyl chloride (1.02 g, 13 mmol) was added dropwise to a mixture of 6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine (1.8 g, 10 mmol) and NaHCO3 (7.14 g, 85 mmol) in CH2Cl2 (50 mL). After addition, the reaction was stirred for 1 h at this temperature. The mixture was filtered and the filtrate was concentrated under vacuum. The residue was treated with Et2O:hexane (1:2, 50 mL) under stifling for 30 min and then filtered to give 4-acetyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine as a pale yellow solid (2 g, 90%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[O:16][CH2:15][CH2:14][NH:13][C:12]=2[CH:17]=1)([O-:7])=[O:6].C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]([N:13]1[C:12]2[CH:17]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=[CH:10][C:11]=2[O:16][CH2:15][CH2:14]1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NCCO2)C1
Name
Quantity
7.14 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with Et2O:hexane (1:2, 50 mL)
WAIT
Type
WAIT
Details
under stifling for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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